Technetium(2+), oxo-
Description
BenchChem offers high-quality Technetium(2+), oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Technetium(2+), oxo- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
114113-02-9 |
|---|---|
Molecular Formula |
OTc+2 |
Molecular Weight |
112.906 g/mol |
IUPAC Name |
oxotechnetium(2+) |
InChI |
InChI=1S/O.Tc/q;+2 |
InChI Key |
JWEGBCUWUJYMOS-UHFFFAOYSA-N |
Canonical SMILES |
O=[Tc+2] |
Origin of Product |
United States |
Geometrical Isomerism in Technetium 2+ , Oxo Structures
Geometrical isomerism, such as cis-trans or mer-fac isomerism, describes the different spatial arrangements of ligands around a central metal atom. dntb.gov.ua For example, in an octahedral complex with two identical ligands, the cis isomer has these ligands in adjacent positions (90° apart), while the trans isomer has them in opposite positions (180° apart). In the absence of structurally characterized examples of Tc(II)-oxo complexes with appropriate ligand sets, a discussion of potential geometrical isomerism is purely theoretical and cannot be substantiated with research findings.
Influence of Ligand Sterics and Electronics on Technetium 2+ , Oxo Coordination Geometry
Elucidation of Electron Configurations in Technetium(2+) Oxo Centers (d⁵ configuration)
The ground-state electron configuration of a neutral technetium atom (atomic number 43) is [Kr] 4d⁵ 5s². brainly.comchegg.com When technetium is ionized to form the Technetium(2+) cation (Tc²⁺), it loses the two electrons from its outermost shell, which is the 5s orbital. This process results in the electron configuration [Kr] 4d⁵ for the Tc²⁺ ion. brainly.com
This d⁵ configuration is a critical determinant of the electronic and magnetic properties of Tc(II) complexes. The five electrons in the d orbitals can be arranged in various ways depending on the coordination environment, leading to different spin states, which are discussed in a later section.
Table 1: Electron Configuration of Technetium and its Dication
| Species | Atomic Number (Z) | Electron Configuration | d-Electron Count |
|---|---|---|---|
| Technetium (Tc) | 43 | [Kr] 4d⁵ 5s² | 5 |
| Technetium(2+) (Tc²⁺) | 43 | [Kr] 4d⁵ | 5 |
Nature of the Technetium-Oxo Bond: σ and π Interactions
The bond between a transition metal and an oxo ligand (O²⁻) is typically characterized by significant multiple-bond character, involving both sigma (σ) and pi (π) interactions. nsf.govwikipedia.org
π-Bonding: The oxo ligand possesses two additional p-orbitals (pₓ and pᵧ) that are perpendicular to the σ-bond axis. These filled p-orbitals can overlap with the corresponding d-orbitals of the technetium center (dₓz and dᵧz), which have the correct symmetry. nsf.govmit.edu This results in the formation of two π-bonds. This ligand-to-metal π-donation is a key feature of metal-oxo bonding, contributing to the high stability of these species and influencing the electronic structure of the complex.
The combination of one σ and two π bonds leads to a formal description of the technetium-oxo linkage as a triple bond (Tc≡O), a characteristic that accounts for the great stability found in many metal-oxo complexes. uit.no Computational methods such as Natural Bond Orbital (NBO) analysis can be used to further probe the nature of these donor-acceptor interactions. mdpi.comresearchgate.net
Orbital Overlap and Ligand Field Theory for Technetium(2+), oxo-
Ligand Field Theory (LFT), an extension of molecular orbital theory, provides a framework for understanding the electronic structure of coordination complexes by considering the energetic effects of ligand orbitals on the metal's d-orbitals. libretexts.orgwikipedia.org
In an idealized octahedral complex, the five degenerate d-orbitals of the metal ion are split into two distinct energy levels: a lower-energy triply degenerate set (t₂g: dₓy, dₓz, dᵧz) and a higher-energy doubly degenerate set (eg: d(z²), d(x²-y²)). libretexts.org However, the presence of a single, strongly π-donating oxo ligand typically reduces the symmetry, for instance to a square pyramidal (C₄ᵥ) geometry.
This lower symmetry, combined with the strong σ and π interactions of the oxo ligand, removes the degeneracy of the t₂g and eg sets further. A qualitative d-orbital splitting diagram for a square pyramidal oxo complex (with the oxo ligand on the z-axis) is as follows:
The metal d(z²) orbital is significantly destabilized due to the strong σ-interaction with the oxo ligand.
The dₓz and dᵧz orbitals are also destabilized because they form π-bonds with the oxo ligand's p-orbitals, becoming π-antibonding in character. nsf.govmit.edu
The dₓy orbital is generally the lowest in energy as it is non-bonding with respect to the oxo ligand.
The d(x²-y²) orbital is also significantly destabilized by σ-interactions with the four equatorial ligands.
The precise ordering and energy gaps between these orbitals are highly dependent on the identity and properties of the other ligands in the coordination sphere. mit.edu
Table 2: General d-Orbital Splitting in a Square Pyramidal (C₄ᵥ) Oxo Complex
| Orbital | Description | Primary Interaction with Oxo Ligand |
|---|---|---|
| a₁ (d(z²)) | σ-antibonding | Strong |
| b₁ (d(x²-y²)) | σ-antibonding (equatorial) | None |
| e (dₓz, dᵧz) | π-antibonding | Strong |
| b₂ (dₓy) | Non-bonding | Weak/None |
Spin States and Magnetic Properties of Technetium(2+), oxo- Complexes
The d⁵ electron configuration of the Technetium(2+) center allows for two possible ground-state spin configurations, depending on the magnitude of the ligand field splitting energy (Δ). beilstein-journals.org
High-Spin (S = 5/2): If the ligand field is weak, the energy required to pair electrons is greater than the energy needed to promote them to higher-energy orbitals. The five d-electrons will singly occupy all five d-orbitals, resulting in five unpaired electrons and a total spin quantum number S = 5/2. Complexes in this state are expected to be strongly paramagnetic.
Low-Spin (S = 1/2): If the ligand field is strong, the energy gap between the split d-orbitals is large. It becomes energetically more favorable for the electrons to pair up in the lower-lying orbitals. For a d⁵ ion, this results in two pairs of electrons and one unpaired electron, giving a total spin quantum number S = 1/2. beilstein-journals.org Such complexes exhibit weaker paramagnetism.
The magnetic properties of a Technetium(2+), oxo- complex are a direct consequence of its spin state. The magnetic moment can be predicted and measured, with experimental techniques like magnetic susceptibility measurements and Electron Paramagnetic Resonance (EPR) spectroscopy being definitive tools for determining the ground spin state of the complex. ufl.eduresearchgate.net
Spectroscopic Probes for Technetium 2+ , Oxo Identification and Characterization
Vibrational Spectroscopy (Infrared and Raman) for Technetium-Oxygen Stretching Frequencies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the Tc=O functional group. The stretching vibration (ν(Tc=O)) of this bond gives rise to a characteristic and intense band in the spectra. For the well-documented d² oxotechnetium(V) complexes, this band typically appears in the 900–1000 cm⁻¹ region. rsc.orgacs.org
For the d³ oxotechnetium(IV) core, [TcO]²⁺, the Tc=O bond is expected to be weaker than in its Tc(V) counterpart due to the lower positive charge on the technetium atom, which results in less π-donation from the oxo ligand. This weakening of the bond should translate to a lower vibrational frequency for the Tc=O stretch. While direct experimental values for discrete [TcO]²⁺ complexes are scarce, theoretical considerations and comparisons with isoelectronic species suggest that the ν(Tc=O) for Tc(IV) would fall in a range below that of Tc(V). For instance, in a study of a Tc(IV) complex with glycolate, a stretch at 1142 cm⁻¹ was attributed to a Tc-OH bond, distinct from a terminal oxo group. osti.gov In contrast, a dimeric Tc(IV) complex with ethylenediaminediacetic acid (EDDA) showed a Tc-O-Tc bridging stretch at 791 cm⁻¹. osti.gov These examples highlight the sensitivity of the vibration to the specific coordination environment.
| Species Type | Typical ν(M=O) Range (cm⁻¹) | Example Compound | Measured ν(Tc=O) (cm⁻¹) | Reference |
| Oxotechnetium(V) | 900 - 1000 | TcO[bpy][p-CH₃C₆H₄S]₃ | 917 | acs.org |
| Oxotechnetium(V) | 900 - 1000 | TcO[bpy][p-CH₃OC₆H₄S]₃ | 913 | acs.org |
| Oxorhenium(V) | 930 - 1000 | ReO[bpy][p-CH₃OC₆H₄S]₃ | 938 | acs.org |
| Oxomolybdenum(IV) | ~950 | [MoOCl(CN-t-Bu)₄]BPh₄ | ~950 | researchgate.net |
| Oxotechnetium(IV) | < 900 (Predicted) | - | - | - |
This table presents typical metal-oxygen stretching frequencies for oxotechnetium(V) and related complexes to provide context for the expected frequency in oxotechnetium(IV).
Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transitions in Technetium(2+), oxo-
Electronic absorption spectroscopy in the ultraviolet and visible (UV-Vis) regions provides insights into the electronic structure of technetium complexes. For a d³ ion like Tc(IV) in an idealized square-pyramidal geometry (C₄ᵥ), typical for [MO]ⁿ⁺ cores, several d-d electronic transitions are expected. These transitions are formally Laporte-forbidden and thus are typically of low to moderate intensity.
Experimental UV-Vis data for species explicitly containing the [TcO]²⁺ core are limited and often part of complex solution equilibria. However, studies on characterized Tc(IV) solutions and complexes report distinct absorption bands. A monomeric Tc(IV)-glycolate complex was reported to have absorption maxima at 360 nm and 518 nm. osti.gov Similarly, a Tc(IV) species extracted into dodecane (B42187) with dibutylphosphoric acid (HDBP) exhibited bands at 380 and 510 nm. unlv.edu These absorptions are likely attributable to the d-d transitions of the Tc(IV) center, although ligand-to-metal charge transfer (LMCT) bands can also occur, typically at higher energies (in the UV region). The precise energies of these transitions are highly sensitive to the nature and geometry of the coordinating ligands.
This table summarizes reported UV-Vis absorption maxima for various characterized Technetium(IV) species.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Technetium(2+), oxo-
Technetium-99 (B83966) NMR Spectroscopy of Technetium(2+) Species
Technetium-99 (⁹⁹Tc) is an NMR-active nucleus (I = 9/2), and ⁹⁹Tc NMR spectroscopy is a powerful tool for characterizing diamagnetic technetium species, such as those in the Tc(I) and Tc(VII) oxidation states. researchgate.net However, the [TcO]²⁺ core contains Tc(IV), which is a paramagnetic d³ species. The presence of unpaired electrons leads to very efficient nuclear relaxation mechanisms and large hyperfine (electron-nuclear) interactions. These effects cause extreme broadening of the ⁹⁹Tc NMR signal, typically rendering it undetectable with conventional NMR spectrometers. researchgate.net Therefore, ⁹⁹Tc NMR is generally not a viable technique for the direct characterization of paramagnetic Tc(IV) centers.
Proton and Carbon NMR for Ligand Characterization in Technetium(2+), oxo- Complexes
While the metal nucleus in a paramagnetic complex is often unobservable, ¹H and ¹³C NMR spectroscopy can provide valuable structural information about the ligands coordinated to the metal center. researchgate.netacs.org The unpaired electrons of the paramagnetic Tc(IV) center cause significant changes in the NMR spectra of the ligands compared to their diamagnetic counterparts.
Key features of ¹H and ¹³C NMR spectra of ligands bound to paramagnetic centers include:
Large Chemical Shift Spreads: The hyperfine interaction can shift resonances far outside the typical diamagnetic chemical shift ranges (e.g., beyond 0-10 ppm for ¹H). These paramagnetically shifted signals can appear at both positive and negative ppm values.
Signal Broadening: Interactions with the unpaired electrons lead to rapid relaxation, resulting in significantly broadened NMR signals. The degree of broadening often depends on the distance of the nucleus from the paramagnetic center.
Temperature Dependence: Paramagnetic shifts are highly dependent on temperature, typically following the Curie law.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Technetium(2+), oxo- Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the most direct spectroscopic method for studying paramagnetic species. mdpi.com Since the [TcO]²⁺ core contains Tc(IV) with a d³ electron configuration (S=3/2), it is an EPR-active species. EPR spectroscopy probes the transitions between electron spin energy levels that are split by an external magnetic field, providing detailed information about the electronic structure and coordination environment of the paramagnetic center.
For a d³ ion in a strong axial ligand field, such as the square-pyramidal environment imposed by a terminal oxo ligand, the ground state is typically a spin doublet (effective S'=1/2). The EPR spectrum is characterized by the g-tensor, which reflects the anisotropy of the electronic environment. For an axially symmetric system, the spectrum would be described by two principal g-values, g∥ and g⊥. The deviation of these g-values from the free-electron value (gₑ ≈ 2.0023) contains information about spin-orbit coupling and the energies of excited electronic states.
While EPR has been used to study Tc(IV) species formed under various conditions, well-resolved spectra of structurally characterized mononuclear [TcO]²⁺ complexes are not prevalent in the reviewed literature. The technique is highly effective for identifying paramagnetic species in complex mixtures, such as those found in nuclear waste simulants where various Tc oxidation states can coexist. mdpi.com
X-ray Absorption Spectroscopy (XAS) for Local Structural and Electronic Information in Technetium Systems
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the oxidation state and local coordination environment of the absorbing atom, making it invaluable for species that are difficult to crystallize or exist in complex matrices. nrc.govunlv.edu The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES: The position of the absorption edge in a XANES spectrum is sensitive to the oxidation state of the technetium atom. The Tc K-edge energy for Tc(IV) is distinctly lower than that for Tc(VII) (in TcO₄⁻), allowing for the unambiguous determination of the +4 oxidation state. unlv.edursc.org XANES analysis has been instrumental in confirming the presence of Tc(IV) in samples reduced from pertechnetate (B1241340) under various conditions. researchgate.netrsc.org
EXAFS: The oscillations in the EXAFS region of the spectrum contain information about the type, number, and distance of neighboring atoms surrounding the central Tc atom. EXAFS analysis of various Tc(IV) materials, primarily hydrated TcO₂, has consistently shown a short Tc-O bond distance of approximately 1.9-2.0 Å. nrc.govrsc.org In some solution studies, EXAFS data has been interpreted as being consistent with the presence of a TcO²⁺ oxocation. unlv.edu
| System | Technique | Finding | Value | Reference |
| Tc(IV) in CaCl₂ solution | XANES | Tc Oxidation State | +4 | rsc.org |
| TcO₂·0.6H₂O(s) | EXAFS | Tc-O bond distance | ~1.95 Å | rsc.org |
| Tc(IV)-DBP complex | XANES | Tc K-edge position | 21055.1 eV | unlv.edu |
| Tc(IV)-DBP complex | EXAFS | Tc-O bond distance | ~1.99 Å | unlv.edu |
| Amorphous TcO₂ | EXAFS | Tc-O bond distance | ~2.2 Å | nrc.gov |
This table presents selected X-ray Absorption Spectroscopy data for various Technetium(IV) systems, highlighting the utility of the technique in confirming oxidation state and determining local structure.
Mass Spectrometry Techniques (e.g., ESI-MS, FAB-MS) for Molecular Ion Identification
Mass spectrometry (MS) is an indispensable analytical technique for the characterization of organometallic compounds, including technetium complexes. It provides crucial information on the molecular weight and composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. chemguide.co.uk For coordination complexes, which can be fragile, "soft" ionization techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS) are particularly valuable. These methods are capable of generating intact molecular ions in the gas phase from solution or a solid matrix, which is essential for unambiguous molecular ion identification. osti.govuvic.ca
While the specific cation Technetium(2+), oxo-, which corresponds to an oxotechnetium(IV) core ([TcO]²⁺), has been mentioned in reviews of technetium's aqueous chemistry, detailed characterization studies and extensive mass spectrometry data for this species are limited in the scientific literature. osti.gov The majority of research has focused on the more stable oxotechnetium(V) core ([TcO]³⁺). rsc.orgacs.org The principles and applications of mass spectrometry for identifying the molecular ions of these related and well-documented oxotechnetium(V) complexes are detailed below.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS has become a dominant technique for the analysis of technetium and rhenium coordination complexes. rsc.orgacs.org As a very soft ionization method, it is adept at transferring ions from a solution into the gas phase with minimal fragmentation. uvic.ca This is particularly advantageous for identifying the primary molecular ion of a complex. In a typical ESI-MS experiment, a solution of the complex is sprayed through a highly charged capillary, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are expelled into the gas phase and directed into the mass analyzer. uvic.caosti.gov
Research on oxotechnetium(V) and its non-radioactive surrogate, oxorhenium(V), frequently employs ESI-MS for structural confirmation. Studies on tetradentate ligands complexed with the [MO]³⁺ (M = Re, Tc) core show that ESI-MS can readily detect the anionic complex as the parent peak in negative-ion mode. core.ac.uk The observed isotopic distribution pattern in the mass spectrum is a key identifier. Rhenium has two stable isotopes (¹⁸⁵Re and ¹⁸⁷Re), while technetium-99 is the most common long-lived isotope used in these studies. The characteristic pattern of peaks confirms the presence of the metal in the detected ion. core.ac.uk In many cases, ESI-MS spectra of these complexes are clean, showing the parent molecular ion with minimal significant fragmentation. core.ac.uk
Interactive Table: Representative ESI-MS Data for Rhenium/Technetium-Oxo Complexes
The following table provides examples of molecular ions identified using ESI-MS for various oxorhenium(V) and oxotechnetium(V) complexes, demonstrating the utility of the technique.
| Compound/Complex | Ionization Mode | Observed Ion | Calculated m/z | Found m/z | Reference |
| [As(C₆H₅)₄]{[⁹⁹ᵍTc]Tc(N)(O₂)₂(Gly)]} | ESI-MS (negative) | [M]⁻ | 251.06 | 251.00 | [¹] |
| [As(C₆H₅)₄]{[⁹⁹ᵍTc]Tc(N)(O₂)₂(Ala)]} | ESI-MS (negative) | [M]⁻ | 265.09 | 265.02 | [¹] |
| [As(C₆H₅)₄]{[⁹⁹ᵍTc]Tc(N)(O₂)₂(Pro)]} | ESI-MS (negative) | [M]⁻ | 291.13 | 291.05 | [¹] |
| Rhenium dithiocarbazate complex | ESI-MS (positive) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | - | 885.10, 907.08, 923.06 | [²] |
Note: The data presented is for related technetium and rhenium complexes to illustrate the application of the technique, as detailed data for the specific [TcO]²⁺ species is scarce. The complexes shown contain nitrido (N³⁻) or dithiocarbazate ligands rather than a simple oxo group in some cases, but demonstrate the principle of molecular ion identification.
Fast Atom Bombardment Mass Spectrometry (FAB-MS)
FAB-MS is another soft ionization technique that has been historically important for the analysis of non-volatile and thermally unstable coordination compounds. osti.govumd.edu In this method, the sample is dissolved in a viscous liquid matrix, such as glycerol, and placed on a probe tip. This target is then bombarded with a high-energy beam of neutral atoms, typically argon or xenon. umd.edu The impact desorbs and ionizes both the matrix and the analyte molecules, which can then be analyzed.
FAB-MS has been successfully used to characterize oxotechnetium(V) complexes. For example, studies on complexes with N-(thiocarbamoyl)benzamidine ligands used FAB-MS to confirm their structure. osti.gov In the analysis of a chlorooxo(1,2-ethanediolato)(1,10-phenanthroline)technetium(V) complex, FAB-MS in positive mode readily identified the molecular ion minus the chloride counter-ion, [M-Cl]⁺, as the most abundant species (base peak). mit.edu This demonstrates the technique's ability to produce pseudomolecular ions that are easily identifiable and confirm the core structure of the complex.
While newer techniques like ESI-MS are often preferred due to their ease of coupling with liquid chromatography, FAB-MS remains a valid and powerful tool for the direct analysis of purified complex samples for molecular ion identification. osti.gov
Reactivity and Reaction Mechanisms of Technetium 2+ , Oxo Complexes
Ligand Exchange and Substitution Dynamics at the Technetium(2+), oxo- Core
Direct kinetic studies on ligand exchange at a simple mononuclear [Tc(II)=O] core are scarce in the scientific literature, likely due to the transient nature of such species. However, insight can be gained from the structural characteristics of known dimeric complexes containing Tc(II).
The primary example is the reduced oxo-bridged dimer, {[(tpy)(Me2bpy)Tc]₂O}²⁺, where 'tpy' is terpyridine and 'Me₂bpy' is 4,4'-dimethyl-2,2'-bipyridine. acs.org In this complex, each technetium center is coordinated by a pentadentate N₅ ligand set from the tpy and Me₂bpy ligands, in addition to the bridging oxo atom. The coordination sphere is relatively saturated, which would suggest that any ligand substitution would likely proceed through a dissociative mechanism. However, the kinetics of such reactions have not been reported.
In contrast, substitution kinetics have been studied for higher oxidation state oxo-technetium complexes. For instance, aqua substitution in the [Tc(V)O(OH₂)(CN)₄]⁻ complex was found to follow an associative mechanism for neutral entering ligands like thiourea. nih.gov Similarly, studies on Tc(I) carbonyl complexes, important precursors in radiopharmaceuticals, show that water molecules can be easily replaced, with reactivity being significantly faster than their rhenium analogues. researchgate.net While these findings are for different oxidation states, they highlight the diverse substitution behaviors of technetium complexes, which are influenced by the metal's oxidation state, electron configuration, and the nature of the co-ligands.
Electron Transfer Reactions and Pathways Involving Technetium(2+), oxo-
Electron transfer is a key reaction pathway for accessing the Technetium(II)-oxo state. The formation of the dimeric {[(tpy)(Me₂bpy)Tc]₂O}²⁺ complex is achieved through a two-electron reduction of its Tc(III) precursor, {[(tpy)(Me₂bpy)Tc]₂O}⁴⁺. acs.org This process has been characterized using electrochemical methods.
The cyclic voltammetry of the Tc(III) dimer, [(N₅Tc)₂O]⁴⁺, reveals a two-electron reduction process to yield the [(N₅Tc)₂O]²⁺ species. This suggests a relatively weak metal-metal interaction through the oxo bridge. acs.org The electron transfer can be initiated using chemical reducing agents, such as zinc metal. acs.org
The reduction is accompanied by significant changes in the electronic absorption spectrum. Both the Tc(III) and Tc(II) dimers exhibit intense, low-energy bands in the visible region, which are characteristic of μ-oxo compounds. Upon reduction, these bands are red-shifted by approximately 5000 cm⁻¹, indicating a change in the electronic structure of the dimer. acs.org Electron transfer reactions can be broadly classified into inner-sphere and outer-sphere mechanisms. libretexts.org In an inner-sphere mechanism, a bridging ligand facilitates the electron transfer, whereas in an outer-sphere mechanism, the coordination spheres of the reactants remain intact. libretexts.orgsapub.org The reduction of the oxo-bridged dimer likely involves the transfer of electrons to the metal centers without disruption of the primary coordination sphere, characteristic of an outer-sphere pathway.
Table 1: Electrochemical and Spectroscopic Data for the Electron Transfer Reaction of the Oxo-Bridged Technetium Dimer This table is interactive. You can sort and filter the data.
| Complex | Formal Tc Oxidation State | Reduction Potential | Key Absorption Bands | Source |
| {[(tpy)(Me₂bpy)Tc]₂O}⁴⁺ | +3 | E₁/₂ = -0.29 V (vs. Ag/AgCl) for 4+/3+; E₁/₂ = -0.56 V for 3+/2+ | Low-energy bands in the visible region | acs.org |
| {[(tpy)(Me₂bpy)Tc]₂O}²⁺ | +2 | - | Visible region bands red-shifted by ~5000 cm⁻¹ compared to the 4+ complex | acs.org |
Mechanism of Oxo-Bridged Dimer Formation and Cleavage in Technetium(2+) Systems
The formation of the relevant Tc(II) oxo-bridged dimer occurs via a precursor Tc(III) dimer. The synthesis of {[(tpy)(Me₂bpy)Tc]₂O}⁴⁺ is achieved from the reaction of TcCl₃(tpy) with Me₂bpy and TlOTf in the presence of adventitious water. acs.org This suggests that the oxo-bridge is formed through the hydrolysis of a mononuclear Tc(III) aqua or chloro complex, followed by condensation. This pathway is common for the formation of oxo-bridged complexes of second and third-row transition metals. acs.org The formation of an oxo-bridged rhenium dimer has also been noted to occur in the presence of water traces. fu-berlin.de
Formation of a mononuclear Tc(III) complex, e.g., [TcCl(tpy)(Me₂bpy)]²⁺.
Hydrolysis and substitution, likely forming an aqua or hydroxo intermediate.
Condensation of two mononuclear intermediates to form the μ-oxo bridged Tc(III) dimer, {[(tpy)(Me₂bpy)Tc]₂O}⁴⁺.
A two-electron reduction step to yield the Tc(II) containing dimer, {[(tpy)(Me₂bpy)Tc]₂O}²⁺. acs.org
Cleavage of the Tc-O-Tc bridge in the reduced dimer is a probable reaction, particularly in acidic media. This process would be initiated by the protonation of the bridging oxygen atom (see section 6.5). The protonation would increase the positive charge on the oxygen, weakening the Tc-O bonds and facilitating the cleavage of the dimer to form two mononuclear technetium complexes. While not explicitly detailed for the {[(tpy)(Me₂bpy)Tc]₂O}²⁺ species, this mechanism is a well-established pathway for the cleavage of μ-oxo bridges in other transition metal complexes.
Stability and Decomposition Pathways of Technetium(2+), oxo- Compounds
Complexes containing the Technetium(II)-oxo core are generally less stable than their counterparts in higher oxidation states, such as the robust [Tc(V)=O]³⁺ core. The stability of the known dimeric Tc(II) complex, {[(tpy)(Me₂bpy)Tc]₂O}²⁺, is dependent on the specific experimental conditions, including the solvent and the absence of strong oxidizing agents or acids. acs.org
Potential decomposition pathways for Technetium(II)-oxo complexes include:
Oxidation: The Tc(II) center is susceptible to oxidation. The {[(tpy)(Me₂bpy)Tc]₂O}²⁺ complex can be re-oxidized to its more stable Tc(III) precursor. This is a common fate for lower-valent transition metal complexes when exposed to air or other oxidants. The stability of related technetium thionitrosyl complexes has also been shown to be sensitive to oxidation. mdpi.com
Disproportionation: Lower oxidation state technetium complexes can be prone to disproportionation. For example, Tc(IV)O complexes have been observed to disproportionate in solution. researchgate.net It is conceivable that a mononuclear [Tc(II)=O] species, if formed, could disproportionate into Tc(I) and Tc(III) or other oxidation states.
Acid-Catalyzed Cleavage: As mentioned previously, protonation of the oxo-ligand can lead to the cleavage of dimeric species, representing a chemical decomposition pathway. acs.org
Thermal Decomposition: While specific thermogravimetric data for Tc(II)-oxo complexes is not available, studies on other metal complexes show that thermal decomposition often proceeds via the sequential loss of ligands, eventually yielding a metal oxide or sulfide. akjournals.comchempap.orgorientjchem.org The thermal stability is highly dependent on the nature of the ligands and the coordination geometry.
Protonation and Acid-Base Reactivity of Technetium(2+), oxo- Cores
The oxo ligand in a metal complex can act as a Lewis base, reacting with protons or other Lewis acids. In the context of the dimeric {[(tpy)(Me₂bpy)Tc]₂O}²⁺ complex, the bridging oxygen atom is the most likely site of protonation.
The reaction can be represented as: [Tc(II)-O-Tc(II)]²⁺ + H⁺ ⇌ [Tc(II)-OH-Tc(II)]³⁺
This protonation event has significant consequences for the stability and reactivity of the complex:
Weakening of the Metal-Oxygen Bond: The formation of a bridging hydroxide (B78521) (μ-OH) weakens the Tc-O bonds.
Facilitation of Dimer Cleavage: The protonated bridge is more susceptible to cleavage, potentially leading to the formation of mononuclear aqua [Tc(H₂O)] or hydroxo [Tc(OH)] complexes.
Influence on Redox Properties: Protonation can alter the electron density at the metal centers, thereby shifting the redox potentials for the Tc(II)/Tc(III) couple.
Redox Chemistry of Technetium 2+ , Oxo Systems
Electrochemical Characterization: Cyclic Voltammetry and Potentiometry
The electrochemical analysis of Technetium(2+), oxo-, a species with the chemical formula OTc²⁺, is fundamentally challenging due to its high reactivity. vulcanchem.com In aqueous solutions, it is prone to rapid oxidation by atmospheric oxygen and hydrolysis, which complicates direct measurement of its redox potentials using techniques like cyclic voltammetry and potentiometry. vulcanchem.com Consequently, studies on Technetium(2+), oxo- require strictly anaerobic conditions and the presence of strong-field stabilizing ligands. vulcanchem.com
While specific and universally accepted electrochemical data for the simple [Tc=O]²⁺ cation is scarce in the literature, the redox behavior of technetium in low oxidation states has been investigated in the presence of various stabilizing ligands. For instance, electrochemical measurements of technetium complexes with dithiocarbamate (B8719985) and phosphine (B1218219) ligands have successfully characterized reversible Tc(III)/Tc(II) and Tc(II)/Tc(I) couples. researchgate.net These studies provide a framework for understanding the electron-transfer processes involving the Tc(II) state, even if not with an oxo ligand. The general reaction scheme for many technetium complexes involves one-electron reduction steps, often accompanied by changes in the coordination sphere, such as ligand loss or isomerization.
Table 1: General Properties of Technetium(2+), oxo- This table is based on data for the bare ion and may vary in complexed forms.
| Property | Value |
| CAS Number | 114113-02-9 vulcanchem.com |
| Molecular Formula | OTc²⁺ vulcanchem.com |
| Oxidation State | +2 vulcanchem.com |
| Electronic Configuration | d⁵ vulcanchem.com |
| Primary Structure | Presumed linear O=Tc²⁺ moiety vulcanchem.com |
Table 2: Example Redox Couples in Stabilized Technetium Complexes Note: These values are for non-oxo complexes and serve to illustrate the electrochemical behavior of the Tc(II) state in a stabilized environment. Potentials are vs. Ag/AgCl.
| Redox Couple | Potential (V) | Ligand System |
| Tc(III)/Tc(II) | +0.298 to +0.312 | Dithiocarbamate/DEPE researchgate.net |
| Tc(II)/Tc(I) | -0.517 to -0.544 | Dithiocarbamate/DEPE researchgate.net |
Oxidation Pathways of Technetium(2+), oxo- to Higher Technetium Oxidation States
The Technetium(2+), oxo- cation is highly susceptible to oxidation. Its most prominent oxidation pathway involves the rapid reaction with atmospheric oxygen. This process leads to the formation of more stable, higher oxidation states of technetium, specifically Tc(IV) (as TcO₂) and Tc(V) species. vulcanchem.com This reactivity necessitates that the synthesis and handling of Tc(II) compounds be performed under strictly anaerobic conditions to prevent immediate degradation. vulcanchem.com
In environmental or biological systems, the oxidation of reduced technetium is a critical process affecting its mobility. Studies on technetium-contaminated sediments have shown that reduced Tc(IV) can be re-oxidized to the highly soluble and mobile pertechnetate (B1241340) anion ([TcO₄]⁻, Tc(VII)) upon exposure to air. vulcanchem.com While this concerns Tc(IV), it underscores the thermodynamic driving force favoring higher oxidation states of technetium in an oxic environment, a principle that applies even more strongly to the less stable Tc(II) state. The oxidation from Tc(II) to higher states is a key factor limiting the existence of the simple Technetium(2+), oxo- ion in most chemical environments.
Reduction Pathways to Lower Technetium Oxidation States
The Technetium(2+), oxo- species is itself a product of the reduction of pertechnetate (TcO₄⁻), which has a +7 oxidation state. vulcanchem.com Common reducing agents like stannous chloride (SnCl₂) are used to access these lower oxidation states. vulcanchem.comacs.org Further reduction of the [Tc=O]²⁺ core to a formal Tc(I) state is less common and not well-documented for the oxo species itself.
Influence of Ligands and Environmental Factors on Technetium(2+), oxo- Redox Behavior
The redox behavior and very existence of the Technetium(2+), oxo- core are inextricably linked to the influence of ligands and the surrounding chemical environment.
Ligand Influence: Ligands are crucial for stabilizing the Tc(II) oxidation state against both oxidation and hydrolysis. vulcanchem.com In the absence of appropriate ligands, the ion readily hydrolyzes in aqueous solutions to form insoluble technetium dioxide (TcO₂) colloids. vulcanchem.com Strong-field ligands, particularly those with N- and S-donor atoms such as Schiff bases, thioamides, and dithiocarbamates, are effective at forming stable complexes. vulcanchem.comresearchgate.net These ligands coordinate to the metal center, occupying the equatorial positions around the primary O=Tc²⁺ moiety and creating a more stable, typically octahedral, geometry. vulcanchem.com The electronic properties of these ligands directly impact the redox potential of the Tc(II)/Tc(III) and other couples. Redox-active ligands can also introduce their own electron-transfer processes, further modifying the electrochemical behavior of the complex. nih.gov
Environmental Factors: The stability and redox behavior of Technetium(2+), oxo- systems are highly sensitive to environmental conditions:
Presence of Oxidants: As noted, atmospheric oxygen is a potent oxidant. vulcanchem.com The presence of other oxidizing agents will rapidly convert the Tc(II) complex to higher oxidation states.
pH: The pH of the solution is a critical factor. The synthesis of Tc(II)-oxo from pertechnetate is often carried out in acidic media. vulcanchem.com In environmental contexts, pH can influence the hydrolysis of technetium species and their interaction with mineral surfaces.
Presence of Reducing Agents: The formation of Tc(II) requires a reducing agent. vulcanchem.com In certain environments, naturally occurring reductants like Fe(II) can play a role in the redox cycling of technetium, potentially reducing mobile Tc(VII) to less soluble Tc(IV), which highlights the importance of the ambient redox potential (Eh) of the system.
Table 3: Summary of Ligand and Environmental Influences on Technetium(2+), oxo-
| Factor | Influence on [Tc=O]²⁺ Core |
| Strong-field Ligands (e.g., Schiff bases, Thioamides) | Stabilize against hydrolysis and oxidation; essential for existence in solution. vulcanchem.com |
| Redox-active Ligands | Can serve as an electron reservoir, enabling multi-electron processes. nih.gov |
| Atmospheric Oxygen (O₂) | Rapidly oxidizes Tc(II) to Tc(IV) and Tc(V). vulcanchem.com |
| pH | Affects hydrolysis and speciation; synthesis often requires acidic conditions. vulcanchem.com |
| External Reducing Agents (e.g., Sn²⁺, Fe²⁺) | Required for formation from Tc(VII); ambient redox potential influences stability. vulcanchem.com |
Theoretical and Computational Chemistry of Technetium 2+ , Oxo
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure and geometry of transition metal complexes, owing to its balance of computational cost and accuracy. researchgate.net For technetium-oxo species, DFT calculations have been instrumental in evaluating complex structures, predicting equilibrium geometries, and understanding solvent effects. researchgate.netacs.org
DFT studies, often employing hybrid functionals like B3LYP, can accurately model the geometric and electronic properties of technetium complexes. researchgate.netresearchgate.net These calculations have been applied to various technetium-oxo systems, including those with [MO₂]⁺ cores (where M = Tc or Re), to evaluate the precision of different computational methodologies. researchgate.net The results generally show good agreement with available experimental data. researchgate.net For instance, DFT geometry optimizations can predict key structural parameters of the TcO²⁺ core when stabilized by various ligands. The primary structure is a linear O=Tc²⁺ moiety, which typically adopts a more complex coordination geometry, such as octahedral, when bound to multidentate ligands in solution. vulcanchem.com
The power of DFT lies in its ability to handle the complex electronic environments of transition metals. For the Technetium(2+), oxo- cation, which has a d⁵ electronic configuration, DFT calculations help in understanding the nature of the technetium-oxygen bond and the influence of coordinating ligands on its stability. vulcanchem.com For example, DFT studies predict that π-acceptor ligands can enhance the stability of Tc²⁺ complexes through back-bonding. vulcanchem.com Machine learning models have also been developed that use electronic structure and geometric features from DFT geometry optimizations as inputs to predict calculation outcomes, demonstrating the transferability of DFT-based descriptors across different chemical compositions. arxiv.org
Table 1: Predicted Geometric Parameters for Technetium-Oxo Complexes from DFT Calculations
| Complex | Parameter | Calculated Value (Method) | Experimental Value | Source |
|---|---|---|---|---|
| {Tc[Cor]}₂ | Tc–Tc Bond Length | 2.091 Å (OLYP-D3/ZORA/STO-TZ2P) | N/A | acs.org |
| [TcO(edt)₂]⁻ | Tc=O Bond Length | ~1.66 Å | 1.66 Å | cdnsciencepub.com |
| [TcOCl₄]⁻ | Tc=O Bond Length | Not specified | 1.613(4) Å | cdnsciencepub.com |
| General TcO²⁺ Complexes | Tc–O Bond Length | Not specified | 1.68–1.72 Å | vulcanchem.com |
Computational Modeling of Reaction Mechanisms and Transition States for Technetium(2+), oxo-
Understanding the reactivity of the Technetium(2+), oxo- cation requires detailed knowledge of its reaction mechanisms, including the identification of intermediates and transition states. numberanalytics.com Computational modeling is a primary tool for mapping the potential energy surfaces (PES) of reactions involving technetium-oxo species. researchgate.net
DFT calculations have been successfully applied to study the mechanisms of various reactions, such as the oxidation of ethylene (B1197577) mediated by technetium-oxo complexes and the addition of technetium oxides to ketenes. acs.org These studies can determine reaction energies and activation barriers, providing a systematic understanding of reactivity. acs.org For instance, in modeling the oxo-transfer reaction, a key step in many catalytic cycles, theoretical models can trace the substrate's approach, the crossing of the transition state barrier, and the formation of a stable intermediate. nih.gov
The process involves identifying key intermediates, transition states, and rate-determining steps. numberanalytics.com By calculating the energy profile along a reaction coordinate, researchers can predict whether a reaction is concerted or stepwise and determine the kinetic feasibility of proposed pathways. numberanalytics.comnih.gov For example, computational studies on the cycloaddition of ethylene to transition metal oxo compounds have shown that the activation barrier can be predicted from the M-O bond dissociation energy of the oxo complex. acs.org
Table 2: Calculated Activation Energies for Related Oxo-Transfer Reactions
| Reaction System | Reaction Type | Calculated Activation Barrier (kcal/mol) | Computational Method | Source |
|---|---|---|---|---|
| [Mo(VI)O₂]²⁺ + PMe₃ | Oxo-Transfer | 14 | Not specified | nih.gov |
| [Mo(IV)O(OPMe₃)]²⁺ + H₂O | Product Displacement | 19 | Not specified | nih.gov |
| Ethylene + Metal-Oxo Complex | [2+3] Cycloaddition | 5 to 70 (range across different metals) | DFT | acs.org |
| Tautomerization of Benzylhydroxamamide | Isomerization | 42.70 (forward), 35.08 (backward) | HF/3-21G | buu.ac.th |
Prediction of Spectroscopic Parameters for Technetium(2+), oxo- Systems
Computational chemistry provides powerful tools for predicting spectroscopic parameters, which aids in the interpretation of experimental spectra and the structural characterization of new compounds. For Technetium(2+), oxo- systems, theoretical predictions of infrared (IR), nuclear magnetic resonance (NMR), and X-ray absorption spectra are particularly valuable.
Infrared (IR) Spectroscopy: The most characteristic vibrational feature of the TcO²⁺ core is the strong Tc=O stretching frequency (ν(Tc=O)). DFT calculations can predict this frequency with good accuracy. The computed IR spectra of different potential conformers of a technetium complex can be compared with the experimental spectrum to identify the most stable structure in a sample. researchgate.net Experimental values for this stretch typically fall in the 950–980 cm⁻¹ range. vulcanchem.com
NMR Spectroscopy: Technetium-99 (B83966) is an NMR-active nucleus, and its chemical shift is highly sensitive to the metal's oxidation state and coordination environment. nih.gov Computational protocols based on DFT have been developed to predict ⁹⁹Tc NMR chemical shifts. These models, which can include relativistic effects, have shown good performance, with mean absolute deviations as low as ~65 ppm. nih.gov Such predictions are invaluable for assisting experimentalists in the structural characterization of the diverse range of technetium complexes. nih.gov
X-ray Absorption Spectroscopy (XAS): XAS, including X-ray Absorption Near-Edge Structure (XANES), provides direct information about the oxidation state and local geometry of the absorbing atom. researchgate.net Relativistic ab initio and DFT-based methods are used to simulate Tc L-edge XANES spectra. acs.orgresearchgate.net By comparing simulated spectra for various model structures with experimental data, researchers can clarify ambiguous assignments of oxidation states and coordination environments. acs.org
Table 3: Comparison of Predicted and Experimental Spectroscopic Data
| Spectroscopy Type | System | Predicted Value | Experimental Value | Source |
|---|---|---|---|---|
| IR (ν(Tc=O)) | trans-Tc/amino-BHam₂ | Good agreement with experiment | Not specified | researchgate.net |
| IR (ν(Tc=O)) | TcO³⁺ core | Not specified | 953, 946 cm⁻¹ | cdnsciencepub.com |
| ⁹⁹Tc NMR Chemical Shift | Set of 41 Tc-complexes | MAE: 65-92 ppm (depending on model) | Various | nih.gov |
| XANES (L₃-edge) | Tc-gluconate complexes | Simulations used to identify species | Used for comparison | acs.org |
Validation of Computational Models with Experimental Data for Technetium(2+), oxo-
The reliability of theoretical predictions hinges on their validation against experimental data. For Technetium(2+), oxo- chemistry, a synergistic approach combining computational modeling with experimental characterization is essential for building accurate and predictive models. researchgate.net
Geometric parameters obtained from DFT or ab initio geometry optimizations are frequently compared with those determined by X-ray crystallography. buu.ac.thaip.org For example, the calculated Mn-O bond distance for the manganate (B1198562) dianion showed a difference of only 0.003 Å from the experimental X-ray value, validating the chosen DFT method. aip.org Similarly, calculated bond lengths for quadruple-bonded dimolybdenum and ditungsten porphyrin dimers show excellent agreement with crystallographic data, lending confidence to the predictions for the analogous, but less studied, ditechnetium corrole (B1231805) dimers. acs.org
Spectroscopic validation is also crucial. The agreement between calculated and measured vibrational frequencies, NMR chemical shifts, and X-ray absorption spectra serves as a stringent test of the computational model's ability to reproduce the electronic structure of the complex. researchgate.netnih.govresearchgate.net When discrepancies arise, they can point to deficiencies in the theoretical model or suggest the presence of unexpected structural features or environmental effects, such as solvation, that must be incorporated into the model for better accuracy. nih.govnih.gov This iterative process of prediction, experimental measurement, and model refinement is fundamental to advancing the understanding of complex systems like Technetium(2+), oxo-. acs.orgresearchgate.net
Potential Applications and Future Research Directions in Technetium 2+ , Oxo Chemistry
Catalytic Potential of Technetium(2+), oxo- in Oxygen Atom Transfer Reactions
The catalytic capabilities of technetium complexes, including oxo-technetium species, are a significant area of investigation. osti.govosti.govbenthambooks.com Research has shown that technetium thiolate complexes can act as catalysts in oxygen atom transfer reactions. osti.gov For instance, Tc(III) compounds can be oxidized to Tc(V) oxo species through oxygen atom transfer. osti.gov This process can be reversed by oxygen atom abstraction, completing a catalytic cycle. osti.gov In a notable example, a technetium catalyst demonstrated full activity after 500 turnovers in the oxidation of PPh₃ by DMSO. osti.gov
The fundamental mechanisms of these reactions involve the transfer of an oxygen atom, a process that is also central to the function of certain enzymes and synthetic metal-organic complexes. benthambooks.com Studies on dinuclear oxotechnetium complexes have revealed that their formation can involve oxygen atom transfer, highlighting the redox processes at play. osti.govacs.org The general scheme for such catalytic cycles can be represented as:
Where L represents the ligands, Tc is technetium, O is oxygen, and S is the substrate.
The catalytic potential is not limited to a single oxidation state. The rich coordination chemistry of technetium, spanning multiple oxidation states, allows for the investigation of various synthetic approaches to create new catalysts. scielo.br The study of both technetium and its congener, rhenium, provides valuable insights into these processes. researchgate.net
Exploration of Novel Ligand Architectures for Tuning Technetium(2+), oxo- Properties
The properties of technetium complexes, including the Technetium(2+), oxo- species, can be finely tuned by modifying the surrounding ligand architecture. scielo.br The synthesis of novel ligands is a crucial aspect of this research, aiming to create complexes with specific characteristics for various applications. acs.orgnih.govnih.govnih.gov
Researchers are exploring a variety of ligand types, including:
Tridentate Thiosemicarbazide-type Ligands: These ligands, with an SNS donor set, readily react with technetium precursors to form stable, five-coordinate oxotechnetium(V) complexes. acs.org
Bisaminoethanethiol (BAT) Ligands: These N₂S₂ ligands can form two interconvertible Tc-99m complexes, with their lipophilicity being adjustable through chemical treatment. nih.gov
Mixed-Ligand Systems: The "3 + 1" ligand system, combining a tridentate [SN(R)S] ligand and a monodentate [S] ligand, has been used to synthesize neutral mixed-ligand oxotechnetium complexes. nih.gov Similarly, an aminothiol[NS]/thiol[S] mixed-ligand system has been shown to form different types of oxotechnetium complexes depending on the reaction conditions. nih.gov
The choice of co-ligands is also critical as they complete the coordination sphere of the metal and allow for the adjustment of the resulting complex's basic properties. scielo.br The development of these new ligand systems opens the door to a new class of metal complexes with potential applications in various fields. acs.org
Advanced Materials Development Incorporating Technetium(2+), oxo- Units
The incorporation of technetium, including its oxo- species, into advanced materials is an area of growing interest, particularly in the context of nuclear waste management. nrc.govosti.govsamaterials.com Research is focused on understanding the speciation of technetium in different waste forms, such as cement and borosilicate glass, to ensure its long-term stability. nrc.govunt.edu
Key research findings in this area include:
The identification of technetium species in borosilicate glass prepared under conditions analogous to those used for DOE glass waste forms. The species found include pertechnetate (B1241340), crystalline TcO₂ inclusions, and Tc(IV) homogeneously incorporated in the glass matrix. nrc.gov
The study of iron-bearing materials like goethite, hematite, and magnetite for technetium immobilization. These materials can promote the reduction of mobile Tc(VII) to less mobile Tc(IV). osti.govpnnl.gov
The investigation of tin-based materials, such as tin aluminophosphate nanocomposites, which have shown promise for Tc(VII) reduction. osti.gov
The development of these materials is crucial for the safe and long-term storage of technetium, a major concern in radioactive waste disposal. iaea.org
Environmental Remediation Contexts for Technetium Redox Chemistry
The redox chemistry of technetium is a critical factor in its environmental behavior and is central to developing remediation strategies for contaminated sites. iaea.orgacs.orgqucosa.decambridge.org Technetium in its higher oxidation state, Tc(VII) as the pertechnetate anion (TcO₄⁻), is highly mobile in the environment. acs.orgqucosa.descirp.org In contrast, the reduced form, Tc(IV), is significantly less soluble and therefore less mobile. acs.org
The primary strategy for technetium immobilization is the reduction of Tc(VII) to Tc(IV). iaea.orgqucosa.de This can be achieved through various mechanisms:
Abiotic Reduction: Iron-bearing minerals, such as pyrite (B73398) (FeS₂), magnetite, and siderite, have been shown to effectively reduce Tc(VII) to Tc(IV). pnnl.goviaea.orgcambridge.org
Biotic Reduction: Many bacteria are capable of enzymatically reducing Tc(VII) to Tc(IV) under anoxic conditions. acs.org
Research has shown that the mechanism of Tc(VII) reduction can be pH-dependent. iaea.orgqucosa.de For example, at pH 2.0, the reduction occurs in two steps, involving a Tc(V) intermediate, while at higher pH, a direct three-electron transfer to Tc(IV) is observed. iaea.orgqucosa.de Understanding these fundamental redox processes is essential for predicting the fate of technetium in the environment and for designing effective remediation technologies. acs.org
Fundamental Understanding of Technetium Speciation at Lower Oxidation States
A thorough understanding of the fundamental chemistry of technetium, particularly at its lower oxidation states, is crucial for a wide range of applications, from nuclear waste management to the development of new radiopharmaceuticals. nrc.govunt.eduiaea.orgrsc.org Technetium can exist in nine oxidation states, from -1 to +VII, with +4, +5, and +7 being the most common. rsc.orgwikipedia.org
The characterization of technetium species at lower oxidation states can be challenging due to their potential instability and the low concentrations at which they are often studied. pnnl.govunm.edu However, various spectroscopic techniques, such as X-ray Absorption Near Edge Structure (XANES) and Nuclear Magnetic Resonance (NMR), are being employed to probe the oxidation state and coordination environment of technetium complexes. pnnl.govrsc.org
Key areas of ongoing research include:
Investigating the nature of lower-valent technetium species that can form in highly alkaline solutions, relevant to the conditions in nuclear waste tanks. nrc.govunt.edu
Studying the complexation of reduced technetium species with various ligands to understand their stability and reactivity. pnnl.gov
Developing new experimental and computational approaches to identify and quantify technetium oxidation states and complex species at low concentrations. pnnl.gov
A deeper understanding of the fundamental chemistry of technetium at lower oxidation states will provide the scientific basis for advancements in nuclear fuel cycle separations, waste storage, and the design of novel technetium-based materials and catalysts. pnnl.gov
Q & A
Q. What are the standard experimental methods for determining the distribution coefficients of Technetium(2+), oxo- in solvent extraction systems (e.g., TBP/nitric acid)?
Methodological Answer: Distribution coefficients for Technetium(2+), oxo- in systems like tributyl phosphate (TBP) and aqueous nitric acid are typically measured using liquid-liquid extraction techniques. Experiments involve equilibrating aqueous phases containing technetium species with organic phases (e.g., TBP in kerosene) at controlled temperatures (e.g., 298.15 K). Post-separation, the technetium concentration in both phases is quantified via inductively coupled plasma mass spectrometry (ICP-MS) or emission spectroscopy (ICP-ES). Calibration against reference standards and validation of reproducibility are critical, as small deviations in pH, ionic strength, or oxidation state can significantly alter results .
Basic Research Question
Q. How is emission spectroscopy (ICP-ES) applied to detect trace concentrations of Technetium(2+), oxo- in complex matrices like nuclear waste streams?
Methodological Answer: ICP-ES is optimized for technetium detection by selecting emission lines with minimal interference (e.g., Tc I 261.58 nm). For real-world samples (e.g., Hanford waste), matrix-matched calibration standards are prepared to account for competing ions like Re (a common surrogate). Detection limits as low as 0.05–0.12 µg/L are achievable, but sample pretreatment (e.g., anion exchange to isolate TcO₄⁻) is often required to enhance sensitivity. Validation involves spike-recovery tests and cross-correlation with alpha spectroscopy or liquid scintillation counting .
Advanced Research Question
Q. How can density functional theory (DFT) be optimized to validate the oxidation state and electronic configuration of Technetium(2+), oxo- complexes?
Methodological Answer: DFT calculations for Technetium(2+), oxo- require hybrid functionals (e.g., B3LYP) that incorporate exact exchange to account for relativistic effects and electron correlation. Basis sets like LANL2DZ with effective core potentials are used for Tc. Validation involves comparing computed bond lengths, vibrational frequencies (e.g., Tc=O stretches), and spin densities with experimental EXAFS or Raman data. Discrepancies often arise from neglecting solvent effects or relativistic corrections, necessitating post-Hartree-Fock methods for refinement .
Advanced Research Question
Q. What advanced spectroscopic techniques (e.g., XAS) resolve ambiguities in the coordination geometry of Technetium(2+), oxo- species in aqueous or solid-state systems?
Methodological Answer: X-ray absorption spectroscopy (XAS), including EXAFS and XANES, is used to probe the local coordination environment of Technetium(2+), oxo-. For aqueous Tc(II) oxo-complexes, EXAFS data are analyzed using software like ARTEMIS to derive bond distances (Tc–O, Tc–ligand) and coordination numbers. Challenges include distinguishing between hydrolyzed species (e.g., TcO(OH)²⁺ vs. TcO₂·2H₂O) and mitigating radiation-induced redox changes during synchrotron measurements. Complementary techniques like NMR or Raman spectroscopy are recommended for cross-validation .
Advanced Research Question
Q. How do redox conditions affect the speciation and environmental mobility of Technetium(2+), oxo- in geochemical systems?
Methodological Answer: Under reducing conditions (Eh < 0 V), Technetium(2+), oxo- may hydrolyze to form TcO(OH)²⁺ or precipitate as TcO₂·2H₂O, reducing mobility. Redox titration coupled with spectroscopic monitoring (UV-Vis, XAS) is used to track speciation changes. Geochemical modeling (e.g., PHREEQC) incorporates stability constants for Tc(II/IV/VII) species to predict Kd values (solid-liquid distribution coefficients). Discrepancies between modeled and experimental Kd values (e.g., 1.04–3.94 mL/g in high-ionic-strength solutions) highlight the need for site-specific adsorption studies .
Advanced Research Question
Q. What methodologies address discrepancies in technetium release kinetics from nuclear waste forms under varying oxidative conditions?
Methodological Answer: Controlled oxidative dissolution experiments are conducted using spent fuel simulants doped with Technetium(2+), oxo-. Release rates are monitored via ICP-MS, and data are fitted to kinetic models (e.g., SERNIM) that account for surface area, pH, and [O₂]. Discrepancies arise from competing mechanisms (e.g., matrix dissolution vs. Tc re-oxidation to TcO₄⁻). Error propagation analysis (e.g., Monte Carlo simulations) is critical for bounding release-rate uncertainties .
Advanced Research Question
Q. What challenges exist in separating Technetium(2+), oxo- from high-ionic-strength nuclear waste streams (e.g., alkaline supernatants)?
Methodological Answer: Anion-exchange resins (e.g., Eichrom’s Tc-selective resin) are tested for selectivity against NO₃⁻/NO₂⁻. Elution schemes using Sn²⁺/EDTA require post-separation steps to remove chelators. Alternative methods include solvent extraction with crown ethers or electrochemical reduction to Tc(IV) for precipitation. Validation involves testing with real waste simulants and comparing separation factors (α) for Tc vs. competing anions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
